2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate amine to form the quinoline ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxamide
- 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylic acid
- 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Biological Activity
2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article outlines the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO5, with a molecular weight of 407.5 g/mol. The compound features a quinoline backbone with a carboxylate group and a dimethoxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, research on similar compounds has shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives
The compound's structure contributes to its interaction with cellular targets, potentially disrupting cancer cell proliferation.
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of the dimethoxy groups in the phenyl ring may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.
Table 2: Antimicrobial Activity
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 12 | |
Dimethyl-4-Bromoquinoline Derivative | S. aureus | 8 |
Studies found that derivatives similar to this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria.
Antifungal Properties
Research has also explored the antifungal capabilities of quinoline derivatives. The mechanism often involves disruption of fungal cell wall synthesis or function.
Table 3: Antifungal Activity
Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | C. albicans | 15 | |
Pyrroloquinoline Derivative | A. niger | 10 |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various substituted quinolines on human cancer cell lines, revealing that modifications significantly influenced their potency. The tested compound demonstrated IC50 values comparable to established chemotherapeutics.
- Antimicrobial Screening : In a comprehensive screening against multiple bacterial strains, this compound showed significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-24-18-10-8-14(11-19(18)25-2)17(22)12-26-20(23)16-9-7-13-5-3-4-6-15(13)21-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHTWMMGUWQUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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